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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)-1-

phenylacetone

Cat. No.: B1587858 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 1-(4-Chlorphenyl)-1-phenylaceton ist ein vielseitiges Keton und ein wichtiger

Baustein in der organischen Synthese. Seine chemische Struktur, die eine reaktive

Carbonylgruppe und zwei aromatische Ringe umfasst, ermöglicht eine Vielzahl von

chemischen Umwandlungen. Diese Derivatisierungen sind entscheidend für die Synthese

komplexer Moleküle, insbesondere für die Entwicklung neuer pharmazeutischer Wirkstoffe.

Diese Anwendungs- und Protokollhinweise beschreiben drei grundlegende

Derivatisierungsstrategien: reduktive Aminierung zur Synthese von Aminen, α-Halogenierung

zur Einführung eines reaktiven Zentrums und Reduktion zur Erzeugung des entsprechenden

Alkohols.

Reduktive Aminierung zur Synthese von 1-(4-
Chlorphenyl)-1-phenylpropan-2-amin
Die reduktive Aminierung ist eine der wichtigsten Methoden zur Herstellung von Aminen aus

Ketonen.[1] Sie verläuft in der Regel über die Bildung eines intermediären Imins, das

anschließend zum Zielamin reduziert wird.

Methode A: Leuckart-Wallach-Reaktion
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Die Leuckart-Wallach-Reaktion ist eine klassische Methode zur reduktiven Aminierung, bei der

Ameisensäure oder deren Derivate (wie Ammoniumformiat) sowohl als Stickstoffquelle als

auch als Reduktionsmittel dienen.[2]

Experimentelles Protokoll:

In einem geeigneten Reaktionsgefäß wird 1-(4-Chlorphenyl)-1-phenylaceton (1 Äquiv.) mit

einem Überschuss an Ammoniumformiat (2–3 Äquiv.) gemischt.

Das Reaktionsgemisch wird unter Rühren langsam auf 160–185 °C erhitzt und für 4–6

Stunden bei dieser Temperatur gehalten.[2]

Nach dem Abkühlen wird dem Gemisch eine wässrige Salzsäurelösung (z. B. 20 % HCl)

zugesetzt, um das intermediäre Formamid zu hydrolysieren.

Die Lösung wird weitere 1–2 Stunden unter Rückfluss erhitzt.

Nach dem Abkühlen wird die Lösung mit einer Base (z. B. NaOH) neutralisiert, um das Amin

freizusetzen.

Das Produkt wird mit einem organischen Lösungsmittel (z. B. Diethylether oder

Dichlormethan) extrahiert, die organische Phase getrocknet und das Lösungsmittel

abdestilliert, um das Rohprodukt zu erhalten.

Eine weitere Aufreinigung kann durch Destillation oder Säulenchromatographie erfolgen.

Quantitative Daten (repräsentativ): Die folgenden Daten basieren auf typischen Leuckart-

Wallach-Reaktionen für aromatische Ketone.

Parameter Wert Referenz

Molares Verhältnis

(Keton:Ammoniumformiat)
1 : 2.5 [2]

Reaktionstemperatur 165 °C [2]

Reaktionszeit 5 Stunden -

Erwartete Ausbeute 60–75 % -
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Workflow der Leuckart-Wallach-Reaktion:
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Abbildung 1: Workflow der Leuckart-Wallach-Reaktion zur Synthese des primären Amins.

Methode B: Katalytische hydrierende Aminierung
Diese Methode verwendet einen Metallkatalysator (z. B. Raney-Nickel, Platin auf Kohle) in

Gegenwart von Ammoniak und Wasserstoffgas, um das Keton direkt in das Amin

umzuwandeln. Dieses Verfahren liefert oft höhere Ausbeuten und ist unter milderen

Bedingungen durchführbar.

Experimentelles Protokoll:

1-(4-Chlorphenyl)-1-phenylaceton (1 Äquiv.) wird in einem geeigneten Lösungsmittel (z. B.

Ethanol oder Methanol), das mit Ammoniak gesättigt ist, gelöst.

Ein Hydrierkatalysator (z. B. Raney-Nickel, 5–10 Gew.-%) wird vorsichtig zu der Lösung

gegeben.

Die Reaktion wird in einem Autoklaven unter Wasserstoffdruck (z. B. 50–100 bar) bei einer

Temperatur von 60–100 °C durchgeführt.

Die Reaktion wird bis zur vollständigen Wasserstoffaufnahme verfolgt (typischerweise 6–12

Stunden).

Nach Abschluss wird der Katalysator durch Filtration entfernt.

Das Lösungsmittel wird unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten.
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Eine weitere Aufreinigung erfolgt durch Destillation oder Kristallisation des

Hydrochloridsalzes.

Quantitative Daten (repräsentativ):

Parameter Wert Referenz

Katalysator Raney-Nickel [3]

Lösungsmittel Ethanolisches Ammoniak -

H₂-Druck 80 bar [3]

Temperatur 80 °C [3]

Erwartete Ausbeute > 85 % -

Workflow der katalytischen hydrierenden Aminierung:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Anwendungs- und Protokollhinweise: Derivatisierung
von 1-(4-Chlorphenyl)-1-phenylaceton]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587858#derivatization-of-1-4-chlorophenyl-1-
phenylacetone-for-further-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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